molecular formula C19H19FN2O3S B2705681 (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide CAS No. 497089-89-1

(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No.: B2705681
CAS No.: 497089-89-1
M. Wt: 374.43
InChI Key: BSUQZUDEZDBXSY-LFYBBSHMSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a fluorophenyl group, a pyrrolidinylsulfonyl group, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorophenyl and pyrrolidinylsulfonyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and olefination, under controlled conditions such as specific temperatures and the use of catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide include:

  • (2E)-3-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-16-6-3-15(4-7-16)5-12-19(23)21-17-8-10-18(11-9-17)26(24,25)22-13-1-2-14-22/h3-12H,1-2,13-14H2,(H,21,23)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUQZUDEZDBXSY-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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